7-cinnamyl-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-cinnamyl-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Therapeutic Agents: Potential use in the development of drugs for various diseases.
Diagnostic Tools: May be used in diagnostic assays.
Industry
Chemical Synthesis: Utilized as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cinnamyl-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, including the formation of the purine core, followed by functionalization at various positions. Common synthetic routes may include:
Step 1: Formation of the purine core through cyclization reactions.
Step 2: Introduction of the cinnamyl group via alkylation reactions.
Step 3: Functionalization with the piperidine moiety through nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, catalysts, and continuous flow systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Mechanism of Action
The mechanism of action of 7-cinnamyl-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside with various physiological roles.
Uniqueness
7-cinnamyl-1,3-dimethyl-8-((2-methylpiperidin-1-yl)methyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2/c1-17-10-7-8-14-27(17)16-19-24-21-20(22(29)26(3)23(30)25(21)2)28(19)15-9-13-18-11-5-4-6-12-18/h4-6,9,11-13,17H,7-8,10,14-16H2,1-3H3/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUMYKUEPMMFHF-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1CC2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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